N-[4-[4-(7-nitro-9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]phenyl]acetamide
Overview
Description
N-[4-[4-(7-nitro-9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]phenyl]acetamide is a complex organic compound with a unique structure that combines a fluorenone moiety, an imidazole ring, and a nitro group
Preparation Methods
The synthesis of N-[4-[4-(7-nitro-9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 7-nitro-9-oxo-4-fluorenecarboxylic acid, which is then reacted with appropriate reagents to introduce the imidazole and phenyl groups. The final step involves the acetylation of the amine group to form the acetamide .
Chemical Reactions Analysis
N-[4-[4-(7-nitro-9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl and imidazole rings can participate in electrophilic aromatic substitution reactions.
Condensation: The compound can form Schiff bases with aldehydes and ketones.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
N-[4-[4-(7-nitro-9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and protein binding due to its fluorescent properties.
Mechanism of Action
The mechanism of action of N-[4-[4-(7-nitro-9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]phenyl]acetamide involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can bind to DNA, leading to the inhibition of DNA replication and cell division. The imidazole ring can interact with metal ions and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
N-[4-[4-(7-nitro-9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]phenyl]acetamide can be compared with similar compounds such as:
7-Nitro-9-oxo-4-fluorenecarboxylic acid: This compound shares the fluorenone and nitro groups but lacks the imidazole and phenyl groups, making it less versatile in terms of chemical reactivity.
N-(3,7-dinitro-9-oxofluoren-2-yl)acetamide: This compound has an additional nitro group, which can enhance its reactivity but may also increase its toxicity.
The unique combination of functional groups in this compound makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
N-[4-[4-(7-nitro-9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N4O4/c1-17(35)31-21-10-7-19(8-11-21)30-32-27(18-5-3-2-4-6-18)28(33-30)20-9-13-23-24-14-12-22(34(37)38)16-26(24)29(36)25(23)15-20/h2-16H,1H3,(H,31,35)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYFYZFIPDOBBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC5=C(C=C4)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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